NS383

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

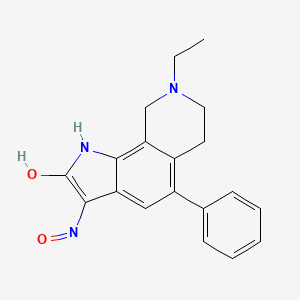

8-ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-22-9-8-13-14(12-6-4-3-5-7-12)10-15-17(16(13)11-22)20-19(23)18(15)21-24/h3-7,10,20,23H,2,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVZKENYKWSYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C=C3C(=C2C1)NC(=C3N=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NS383: A Novel and Selective Inhibitor of Acid-Sensing Ion Channels for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are key players in the perception of pain, particularly in inflammatory and neuropathic pain states where tissue acidosis is a common feature.[1][2][3] The development of selective inhibitors for ASIC subtypes is a promising avenue for novel analgesic therapies. NS383 has emerged as a potent and selective small molecule inhibitor of specific ASIC subtypes, offering a valuable tool for preclinical pain research and a potential lead for therapeutic development.[1][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.

Data Presentation: Quantitative Inhibitory Profile of this compound

This compound exhibits a distinct and selective inhibitory profile against various ASIC subtypes. Its potency, as measured by half-maximal inhibitory concentration (IC50), has been characterized using patch-clamp electrophysiology on both rat and human channel isoforms. The data clearly demonstrates that this compound preferentially inhibits channels containing ASIC1a and ASIC3 subunits while showing little to no activity against ASIC2a.[1][4]

| Target | Species | IC50 (µM) | Notes |

| Homomeric Channels | |||

| ASIC1a | Rat | 0.44[1][4] | Potent inhibition. |

| ASIC1a | Human | 0.12[3][5] | High potency on human isoform. |

| ASIC2a | Rat | > 30[1][4] | No robust inhibition observed. |

| ASIC2a | Human | No effect[3][5] | Inactive against human isoform. |

| ASIC3 | Rat | 2.1[1][4] | Moderate inhibition. |

| ASIC3 | Human | No effect[3][5] | Inactive against human isoform. |

| Heteromeric Channels | |||

| ASIC1a + ASIC3 | Rat | 0.79[1][4] | Potent inhibition. |

| ASIC1a + ASIC3 | Human | 0.69[3][5] | Potent inhibition. |

| ASIC1a + ASIC2a | Rat | 0.87[1][4] | Partial inhibition (44-51%).[1][4] |

| ASIC1a + ASIC2a | Human | 0.33[3][5] | Potent inhibition. |

| ASIC2a + ASIC3 | Rat | 4.5[1][4] | Partial inhibition (44-51%).[1][4] |

| ASIC2a + ASIC3 | Human | No effect[3][5] | Inactive against human isoform. |

Experimental Protocols

The primary technique used to characterize the inhibitory activity of this compound on ASIC channels is whole-cell patch-clamp electrophysiology .[1][6] This method allows for the direct measurement of ion channel currents in response to stimuli, providing precise quantitative data on channel inhibition.

Whole-Cell Patch-Clamp Electrophysiology Protocol for this compound Evaluation

-

Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.[1]

-

Cells are transiently or stably transfected with cDNA encoding the specific rat or human ASIC subunits of interest (e.g., ASIC1a, ASIC2a, ASIC3) using a suitable transfection reagent like Lipofectamine.[1] For heteromeric channels, cDNAs for the respective subunits are co-transfected.

-

Electrophysiological recordings are typically performed 16-48 hours post-transfection.[1]

-

-

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, adjusted to pH 7.4).

-

Glass micropipettes with a resistance of 4-8 MΩ are filled with an intracellular solution (e.g., containing in mM: 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3).

-

A gigaseal (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.[1]

-

-

ASIC Current Activation and Inhibition:

-

A rapid perfusion system (e.g., a piezo-controlled θ-tube) is used to switch between the standard extracellular solution (pH 7.4) and an acidic solution (e.g., pH 6.5 or 5.5) to activate the ASIC channels.[1]

-

Once stable baseline currents are established, this compound at various concentrations is pre-applied for a set duration before co-application with the acidic stimulus to determine its inhibitory effect.

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. These curves are then fitted with a Hill equation to determine the IC50 value.[1]

-

-

Mechanism of Action Studies:

-

To investigate if this compound is a pore blocker, experiments are conducted at both negative (-60 mV) and positive (+60 mV) holding potentials. Unlike pore blockers such as amiloride, the inhibition by this compound is not voltage-dependent.[1]

-

Signaling Pathways and Experimental Workflows

ASIC-Mediated Pain Signaling Pathway

Tissue injury and inflammation lead to a localized decrease in extracellular pH (acidosis). This acidic environment activates ASICs expressed on the terminals of nociceptive (pain-sensing) neurons. The activation of these channels leads to an influx of cations (primarily Na+ and, for some subtypes like ASIC1a, Ca2+), causing depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers the generation and propagation of action potentials along the pain pathways to the central nervous system, ultimately resulting in the sensation of pain. This compound, by selectively blocking ASIC1a and ASIC3-containing channels, can prevent this initial depolarization and thus inhibit the transmission of pain signals.

Caption: ASIC-mediated pain signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

The characterization of a novel ASIC inhibitor like this compound follows a logical progression from in vitro screening to in vivo behavioral studies. This workflow ensures a thorough evaluation of the compound's potency, selectivity, and therapeutic potential.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ASIC1a and ASIC3-containing channels in pain pathophysiology. Its unique selectivity profile distinguishes it from non-selective ASIC inhibitors like amiloride.[1] The detailed in vitro and in vivo characterization of this compound provides a solid foundation for its use in preclinical research and highlights the potential for developing subtype-selective ASIC inhibitors as a new class of analgesics. The data and protocols presented in this guide are intended to support researchers in utilizing this compound to further unravel the complexities of acid-sensing ion channels in health and disease.

References

- 1. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Acid-Sensing Ion Channels (ASICs) in pain]. – IPMC [ipmc.cnrs.fr]

- 3. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Acid-Sensing Ion Channels (ASICs) in pain]. | Semantic Scholar [semanticscholar.org]

- 6. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Pharmacology of NS383: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of NS383, a novel small molecule inhibitor of Acid-Sensing Ion Channels (ASICs). This compound was identified through a fluorescence-based screening and has demonstrated potent and selective inhibitory activity against specific ASIC subtypes. This guide details its mechanism of action, key pharmacological data derived from in vitro and in vivo studies, and the experimental protocols utilized in its initial evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in pain therapeutics and ion channel drug discovery.

Introduction

Acid-Sensing Ion Channels (ASICs) are neuronal voltage-insensitive cation channels activated by extracellular protons.[1] They are implicated in a variety of physiological and pathophysiological processes, including pain sensation, synaptic plasticity, and neurodegeneration.[1][2] The development of selective ASIC inhibitors is a promising avenue for novel analgesic therapies. This compound emerged from a discovery program aimed at identifying potent and selective modulators of these channels.

Discovery and Synthesis

This compound, with the chemical name (3E)‐8‐ethyl‐3‐(hydroxyimino)‐5‐phenyl‐1H,2H,3H,6H,7H,8H,9H‐pyrrolo[3,2‐h]isoquinolin‐2‐one‐3‐hydroxy‐4‐mycinide, was identified as a potent inhibitor of human ASIC1a expressed in HEK293 cells using a fluorescence-based imaging plate reader (FLIPR) assay.[2][3] The compound was synthesized at NeuroSearch A/S in Denmark and Syngene in India.[2]

In Vitro Pharmacology

The initial pharmacological characterization of this compound was conducted using patch-clamp electrophysiology to determine its inhibitory activity on various rat and human ASIC subtypes.

Potency and Selectivity

This compound demonstrated submicromolar potency and a distinct selectivity profile, primarily targeting ASIC1a and ASIC3 containing channels while being inactive at homomeric ASIC2a.[2][4] The inhibitory concentrations (IC50) for various ASIC subtypes are summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of this compound on Rat ASIC Subtypes [2][5]

| ASIC Subtype (Rat) | IC50 (µM) |

| Homomeric ASIC1a | 0.44 |

| Homomeric ASIC2a | No effect |

| Homomeric ASIC3 | 2.1 |

| Heteromeric ASIC1a+2a | 0.87 (Partial Inhibition) |

| Heteromeric ASIC1a+3 | 0.79 |

| Heteromeric ASIC2a+3 | 4.5 (Partial Inhibition) |

Table 2: Inhibitory Activity (IC50) of this compound on Human ASIC Subtypes [5]

| ASIC Subtype (Human) | IC50 (µM) |

| Homomeric ASIC1a | 0.12 |

| Homomeric ASIC2a | No effect |

| Homomeric ASIC3 | No effect |

| Heteromeric ASIC1a+2a | 0.33 |

| Heteromeric ASIC1a+3 | 0.69 |

| Heteromeric ASIC2a+3 | No effect |

Receptor Profiling

To assess its off-target activity, this compound was screened against a panel of 63 G-protein-coupled receptors, ion channels, and transporters at a concentration of 1 µM.[2] The only significant interaction observed was with the 5-Hydroxytryptamine 2A (5-HT2A) receptor.[2] However, subsequent functional studies at a higher concentration (30 µM) against related adrenergic receptor subtypes (α1A, α1D, α2A) showed no significant activity.[2]

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the H+-activated currents of specific ASIC subtypes. The selectivity for channels containing ASIC1a and/or ASIC3 subunits suggests a specific binding site on these subunits or at their interface within the trimeric channel structure. The lack of activity at ASIC2a homomers and the partial inhibition of heteromers containing the ASIC2a subunit indicate that the presence of ASIC2a alters the binding site or the channel's conformational state in a way that reduces the inhibitory effect of this compound.[2][4]

In Vivo Pharmacology

The analgesic efficacy of this compound was evaluated in several rat models of pain.

Nocifensive Behaviors

In the rat formalin test, intraperitoneal (i.p.) administration of this compound (10–60 mg/kg) dose-dependently attenuated nocifensive behaviors.[2][4]

Inflammatory and Neuropathic Pain

This compound was also effective in models of pathological pain. It reversed inflammatory hyperalgesia in rats with complete Freund's adjuvant (CFA)-induced inflammation and mechanical hypersensitivity in the chronic constriction injury (CCI) model of neuropathic pain at doses of 10-60 mg/kg, i.p.[2][4]

Motor Function

Importantly, at effective analgesic doses, this compound did not impair motor function or coordination in the rotarod test.[2][4] Motor impairment was only observed at significantly higher doses (120, 240, and 480 mg/kg), indicating a favorable therapeutic window compared to other analgesics like morphine.[2]

Table 3: In Vivo Efficacy of this compound in Rat Pain Models [2][4]

| Pain Model | Administration Route | Effective Dose Range (mg/kg) |

| Rat Formalin Test | i.p. | 10 - 60 |

| CFA-Induced Inflammatory Hyperalgesia | i.p. | 10 - 60 |

| CCI-Induced Neuropathic Pain | i.p. | 10 - 60 |

Experimental Protocols

Patch-Clamp Electrophysiology

-

Cell Lines: CHO or HEK293 cells stably expressing the rat or human ASIC subtype of interest.

-

Recording: Whole-cell patch-clamp recordings were performed.

-

Solutions: The extracellular solution was buffered to pH 7.4. H+-activated currents were evoked by rapidly changing the extracellular solution to a lower pH (e.g., pH 6.5 for ASIC1a and ASIC3, pH 5.5 for ASIC1a+2a and ASIC2a+3, and pH 4.5 for ASIC2a) using a piezo-controlled fast application system.[2]

-

Drug Application: this compound was pre-applied for a sufficient duration to allow for equilibrium before co-application with the acidic stimulus.

-

Data Analysis: Concentration-response curves were generated by plotting the peak current amplitude as a fraction of the control peak current against the drug concentration. IC50 values were determined by fitting the data to a standard sigmoidal dose-response equation.[2]

In Vivo Pain Models

-

Animals: Adult male Sprague-Dawley or Wistar rats were used.

-

Drug Administration: this compound was administered intraperitoneally (i.p.).

-

Rat Formalin Test: After a period of acclimatization, a dilute formalin solution was injected into the plantar surface of the hind paw. Nocifensive behaviors (e.g., flinching, licking, biting) were then quantified over time.

-

Complete Freund's Adjuvant (CFA) Model: CFA was injected into the hind paw to induce a localized inflammation. Mechanical hyperalgesia was assessed using von Frey filaments to measure the paw withdrawal threshold.

-

Chronic Constriction Injury (CCI) Model: The sciatic nerve was loosely ligated to induce neuropathic pain. Mechanical hypersensitivity was measured using von Frey filaments.

-

Rotarod Test: To assess motor coordination, rats were placed on a rotating rod, and the latency to fall was recorded.

Conclusion

This compound is a novel and selective inhibitor of ASIC1a and ASIC3 containing channels.[4] Its potent analgesic effects in preclinical models of inflammatory and neuropathic pain, coupled with a lack of motor impairment at therapeutic doses, highlight its potential as a promising lead compound for the development of new pain therapies.[2][4] Further investigation into its pharmacokinetic properties, safety profile, and efficacy in other pain modalities is warranted.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NS 383 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]

In-vitro Characterization of NS383: A Technical Guide to its Inhibition of Acid-Sensing Ion Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of NS383, a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs). The document details the quantitative analysis of this compound's inhibitory activity, outlines the experimental protocols for its characterization, and visualizes key concepts and workflows.

Quantitative Data Summary: this compound Inhibition of Rat ASIC Subtypes

This compound has been demonstrated to be a potent inhibitor of specific rat ASIC subtypes, exhibiting submicromolar efficacy. Its inhibitory profile is characterized by a clear selectivity for channels containing ASIC1a and ASIC3 subunits, with no activity at homomeric ASIC2a channels.[1][2][3][4][5][6][7] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target ASIC Subunit | Agonist (pH) | This compound IC50 (µM) | Notes |

| Homomeric rASIC1a | pH 6.5 | 0.61 - 0.44 | Potent inhibition.[1][3][5] |

| Homomeric rASIC3 | pH 6.5 | 2.1 - 2.2 | Moderate inhibition.[1][2][3][5][6] |

| Homomeric rASIC2a | pH 5.5 | Inactive | No significant inhibition observed.[1][2][3][4][5][6] |

| Heteromeric rASIC1a+3 | pH 6.5 | 0.79 | Potency intermediate to homomeric ASIC1a and ASIC3.[1][4] |

| Heteromeric rASIC1a+2a | pH 5.5 | 0.87 | Partial inhibition (44-51%).[1][4] |

| Heteromeric rASIC2a+3 | pH 5.5 | 4.5 | Partial inhibition (44-51%).[1][4] |

Mechanism of Action

Electrophysiological studies have revealed that this compound's mechanism of action is distinct from that of the non-selective ASIC inhibitor, amiloride.[1] While amiloride acts as a pore blocker in a voltage-dependent manner, this compound inhibits ASIC currents in a voltage-independent fashion, suggesting it does not directly occlude the channel pore.[1] This indicates that this compound likely binds to a different site on the ASIC protein to exert its inhibitory effect.

Experimental Protocols

The following sections provide detailed methodologies for the key in-vitro experiments used to characterize the inhibitory properties of this compound on ASIC channels.

Cell Culture and Heterologous Expression of ASIC Channels

The in-vitro characterization of this compound relies on the heterologous expression of specific rat ASIC subunit cDNAs in mammalian cell lines that do not endogenously express significant levels of ASICs.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are suitable for these studies.

-

Transfection:

-

Culture cells to 50-80% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfect cells with plasmids containing the cDNA for the desired rat ASIC subunits (e.g., rASIC1a, rASIC2a, rASIC3) using a suitable transfection reagent (e.g., Lipofectamine). For heteromeric channels, co-transfect the respective subunit cDNAs.

-

A marker gene, such as Green Fluorescent Protein (GFP), can be co-transfected to allow for the identification of successfully transfected cells.

-

Allow 24-48 hours for protein expression before proceeding with experiments.

-

Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel activity and is the primary technique used to quantify the inhibitory effects of this compound.[1][2][3][4][5][6]

-

Solutions:

-

Internal Pipette Solution (in mM): 135 K-Gluconate, 6 NaCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 MgATP, and 0.3 NaGTP. Adjusted to pH 7.2 with KOH.

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjusted to pH 7.4 with NaOH.

-

Acidic Agonist Solution: External solution with the pH adjusted to the desired acidic value (e.g., 6.5 or 5.5) using MES or HEPES.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply the acidic agonist solution for a brief duration (e.g., 2-5 seconds) to elicit a baseline ASIC current.

-

Wash the cell with the external solution at pH 7.4 until the current returns to baseline.

-

Pre-incubate the cell with varying concentrations of this compound in the external solution for a defined period (e.g., 1-2 minutes).

-

Co-apply the acidic agonist solution containing the same concentration of this compound and record the resulting current.

-

Wash out the this compound and agonist.

-

Repeat for a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the ASIC current in the absence and presence of each concentration of this compound.

-

Normalize the current amplitude in the presence of this compound to the baseline current.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Fluorescence-Based High-Throughput Screening

This compound was initially identified through a fluorescence-based high-throughput screen.[5] While less detailed than electrophysiology, this method allows for the rapid screening of large compound libraries.

-

Principle: This assay indirectly measures ion channel activity by detecting changes in intracellular calcium concentration ([Ca2+]i) or membrane potential using fluorescent indicators. Since some ASIC channels are permeable to Ca2+, a Ca2+-sensitive dye can be used. Alternatively, a voltage-sensitive dye can detect the depolarization caused by Na+ influx.

-

Protocol Outline (using a Ca2+-sensitive dye):

-

Seed transfected cells in a 96- or 384-well plate.

-

Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add this compound or other test compounds to the wells.

-

Use a fluorescence imaging plate reader (FLIPR) to measure baseline fluorescence.

-

Inject an acidic solution to activate the ASIC channels and simultaneously measure the change in fluorescence.

-

Compounds that inhibit ASIC activity will show a reduced fluorescence signal compared to the control.

-

-

Data Analysis: The change in fluorescence intensity is used to determine the level of inhibition for each compound.

Conclusion

The in-vitro characterization of this compound reveals it to be a potent and selective inhibitor of ASIC1a and ASIC3-containing channels with a mechanism of action distinct from traditional pore blockers. The experimental protocols outlined in this guide, particularly whole-cell patch-clamp electrophysiology, provide a robust framework for the detailed investigation of this compound and other novel ASIC modulators. This information is crucial for researchers and drug development professionals working to understand the therapeutic potential of targeting ASICs in various pathological conditions.

References

- 1. Acute inhibition of acid sensing ion channel 1a after spinal cord injury selectively affects excitatory synaptic transmission, but not intrinsic membrane properties, in deep dorsal horn interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasofscience.org [atlasofscience.org]

- 3. pnas.org [pnas.org]

- 4. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

NS383's Selectivity for Rat Acid-Sensing Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of NS383, a notable inhibitor of acid-sensing ion channels (ASICs), with a specific focus on its activity on rat ASIC subunits. This document summarizes key quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Data: this compound's Inhibitory Profile on Rat ASIC Subunits

This compound demonstrates a distinct selectivity profile for different rat ASIC subunit compositions. It is a potent inhibitor of channels containing ASIC1a and/or ASIC3 subunits while being inactive at homomeric ASIC2a channels. The inhibitory concentrations (IC50) for various rat ASIC subunits are summarized in the table below.

| Target Rat ASIC Subunit | This compound IC50 (μM) | Efficacy (% Inhibition) |

| Homomeric Channels | ||

| ASIC1a | 0.44[1][2][3] | 100%[1] |

| ASIC2a | No effect[1][2][3] | - |

| ASIC3 | 2.1[1][2][3] | 100%[1] |

| Heteromeric Channels | ||

| ASIC1a+2a | 0.87[1][2][3] | Partial (44%)[1] |

| ASIC1a+3 | 0.79[1][2][3] | 100%[1] |

| ASIC2a+3 | 4.5[1][2][3] | Partial (51%)[1] |

The partial inhibition observed at heteromeric channels containing the ASIC2a subunit is likely due to stoichiometry-dependent binding of this compound.[1][4]

Experimental Protocols

The characterization of this compound's selectivity profile on rat ASIC subunits was primarily conducted using patch-clamp electrophysiology on recombinant expression systems.[1][4]

Cell Culture and Transfection

-

Cell Lines : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of ion channels.[5][6][7][8][9] These cell lines provide a low-background environment for studying the activity of specific ion channel subunits.

-

Transfection : Cells are transiently transfected with plasmids encoding the desired rat ASIC subunits (e.g., rASIC1a, rASIC2a, rASIC3) either individually to form homomeric channels or in combination for heteromeric channels.[7][9][10] Transfection reagents like Lipofectamine or polyethyleneimine (PEI) are typically used.[7][8] Successful transfection is often confirmed using a co-transfected fluorescent reporter gene (e.g., GFP).

Electrophysiological Recording

-

Whole-Cell Patch-Clamp : The whole-cell patch-clamp technique is employed to measure the ion currents flowing through the ASIC channels expressed on the cell membrane.[11][12]

-

Solutions :

-

Extracellular (Bath) Solution : Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.[11]

-

Intracellular (Pipette) Solution : Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH.[11]

-

-

Recording Parameters :

-

Data Acquisition and Analysis :

-

The resulting inward currents are recorded and amplified.

-

To determine the IC50 of this compound, concentration-response curves are generated by applying increasing concentrations of the compound in the presence of an activating acidic stimulus.

-

The data are then fitted to the Hill equation to calculate the IC50 value.

-

Signaling Pathways and Mechanism of Action

ASICs are proton-gated cation channels that are activated by a drop in extracellular pH.[1][14][15] This activation leads to an influx of cations (primarily Na+ and to a lesser extent Ca2+), causing membrane depolarization and neuronal excitation.[16] This mechanism is crucial in various physiological and pathophysiological processes, including pain sensation.[2][3][17][18]

This compound acts as an inhibitor of specific ASIC subunits.[1][4] Unlike pore blockers such as amiloride, the inhibitory action of this compound is not voltage-dependent, suggesting that it binds to a site on the ASIC protein distinct from the channel pore.[1] The inhibition of ASIC1a and ASIC3 by this compound can be influenced by the concentration of H+ used for stimulation.[1]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of ASIC channels. Its unique selectivity for rat ASIC1a and ASIC3 containing channels, coupled with its lack of activity at ASIC2a, allows for the targeted modulation of specific ASIC populations. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ASIC modulators.

References

- 1. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]

- 6. Characterisation of a human acid-sensing ion channel (hASIC1a) endogenously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Design of Experiment in CHO and HEK transient transfection condition optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. evitria.com [evitria.com]

- 10. expressionsystems.com [expressionsystems.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Patch Clamp Protocol [labome.com]

- 13. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proton and non-proton activation of ASIC channels | PLOS One [journals.plos.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of NS383 in Modulating Proton-Gated Currents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule NS383 and its role in modulating proton-gated currents, primarily through its interaction with Acid-Sensing Ion Channels (ASICs). ASICs are neuronal ion channels activated by extracellular protons and are implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and neurological diseases.[1][2] this compound has emerged as a potent and selective inhibitor of specific ASIC subtypes, making it a valuable tool for research and a potential lead compound for therapeutic development.[3][4]

Core Mechanism of Action: Selective Inhibition of ASIC Subunits

This compound functions as a potent inhibitor of proton-gated currents mediated by specific ASIC subunits.[1][3] Unlike the archetypical ASIC inhibitor amiloride, which acts as a pore blocker, this compound's mechanism is voltage-independent, suggesting it binds to a site distinct from the channel pore.[1] This indicates that this compound is not a direct channel blocker but rather an allosteric modulator or an inhibitor that binds to an external site on the channel protein.[1]

The key characteristic of this compound is its selectivity profile. It potently inhibits channels containing ASIC1a and/or ASIC3 subunits but is completely inactive at homomeric ASIC2a channels.[1][3][4]

-

Inhibited Subunits: Homomeric ASIC1a, homomeric ASIC3, and heteromeric ASIC1a+3 channels are strongly inhibited by this compound.[1][3]

-

Unaffected Subunits: Homomeric ASIC2a channels show no robust inhibition by this compound at concentrations up to 30 μM.[1]

-

Partial Inhibition: Heteromeric channels containing the ASIC2a subunit, such as ASIC1a+2a and ASIC2a+3, are only partially inhibited, likely due to stoichiometry-dependent binding of the compound.[1][3][4]

The inhibitory effect of this compound is also dependent on the concentration of protons used to activate the channel. The potency of this compound is highest at pH values closer to neutral, with its efficacy decreasing as the acidity of the stimulus increases.[1] This contrasts with amiloride, which shows consistent inhibition across a range of acidic pH values.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various rat ASIC subtypes, comparing its potency with the non-selective inhibitor amiloride.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Rat ASIC Subtypes

| ASIC Subtype | This compound IC₅₀ (μM) | Maximum Inhibition |

|---|---|---|

| Homomeric ASIC1a | 0.44 - 0.61[1] | Full |

| Homomeric ASIC3 | 2.1 - 2.2[1][3] | Full |

| Homomeric ASIC2a | Inactive (>30 μM)[1][3] | None |

| Heteromeric ASIC1a+3 | 0.79[1] | Full |

| Heteromeric ASIC1a+2a | 0.87[1] | Partial (~44-51%)[1] |

| Heteromeric ASIC2a+3 | 4.5[1] | Partial (~44-51%)[1] |

Table 2: Comparative Profile of this compound and Amiloride

| Feature | This compound | Amiloride |

|---|---|---|

| Potency (IC₅₀) | Submicromolar to low micromolar (0.44 - 4.5 μM) for sensitive subunits[1] | 12 - 35 μM for ASIC1a, 2a, and 3[1] |

| Selectivity | Selective for ASIC1a and ASIC3-containing channels[1][3][4] | Non-selective |

| Voltage Dependence | No significant voltage dependence[1] | Strong voltage dependence (pore blocker)[1] |

| pH Dependence | Potency decreases with lower pH[1] | Inhibition is stable across a range of acidic pH[1] |

Experimental Protocols

The characterization of this compound's effects on proton-gated currents was primarily conducted using conventional whole-cell patch-clamp electrophysiology.[1][3]

3.1. Cell Preparation and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells were used for heterologous expression of ASIC subunits.[1]

-

Transfection: Cells were transiently transfected with cDNA constructs encoding the desired rat ASIC subunits (e.g., ASIC1a, ASIC2a, ASIC3) to form homomeric or heteromeric channels.[1]

3.2. Electrophysiological Recordings

-

Technique: Whole-cell patch-clamp configuration.

-

Voltage Clamp: The membrane potential was clamped at -60 mV.[1]

-

Pipettes: Glass microelectrodes with open-pipette resistances of 1.5–3.0 MΩ were used.[1]

-

Series Resistance: Amplifier series-resistance compensation was set to approximately 80% to minimize voltage-clamp errors.[1]

3.3. Rapid pH Application for Channel Activation

-

Method: A piezo-controlled double-barreled application pipette (θ-tube) was used to achieve rapid solution exchange around the patched cell (on a millisecond scale).[1]

-

Solutions: The cell was continuously perfused with a neutral extracellular solution (pH 7.4). To evoke proton-gated currents, the perfusion was rapidly switched to an acidic solution (pH ranging from 6.8 to 4.0).[1]

-

Compound Application: this compound or other test compounds were included in both the neutral and acidic solutions at the desired concentrations to measure their inhibitory effects.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental process and the proposed mechanism of action for this compound.

References

- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of NS383 in Modulating Nociceptive Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nociception, the neural process of encoding noxious stimuli, is a critical physiological function that alerts organisms to potential or actual tissue damage. Pathological pain states, such as those arising from inflammation or nerve injury, often involve the sensitization of nociceptive pathways. Acid-sensing ion channels (ASICs) have emerged as key players in pain sensation, acting as detectors of extracellular proton fluctuations that are a hallmark of tissue injury and inflammation. This technical guide provides an in-depth exploration of the small molecule NS383, a potent and selective inhibitor of specific ASIC subunits. We will delve into the mechanism of action of this compound, its effects on nociceptive signaling, and present detailed experimental protocols for evaluating its analgesic properties in established preclinical pain models. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pain research and drug development.

Introduction to Nociceptive Signaling

The perception of pain is initiated by the activation of specialized sensory neurons known as nociceptors.[1] These neurons are equipped with a variety of receptors and ion channels that detect noxious thermal, mechanical, and chemical stimuli.[2] The process of nociception can be broadly divided into four stages: transduction, transmission, modulation, and perception.

-

Transduction: The conversion of a noxious stimulus into an electrical signal (action potential) at the peripheral terminals of nociceptors.[3]

-

Transmission: The propagation of this electrical signal along the nociceptive afferent fibers to the spinal cord and then to higher brain centers.

-

Modulation: The alteration of the nociceptive signal at various points along the pain pathway, which can either amplify or suppress the pain signal.

-

Perception: The subjective experience of pain, which is the result of the brain's processing of the nociceptive information.

A key molecular mechanism in the transduction of pain signals, particularly in the context of inflammation and tissue injury, is the activation of acid-sensing ion channels (ASICs).

Acid-Sensing Ion Channels (ASICs) in Nociception

ASICs are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[4][5][6] They are members of the epithelial sodium channel/degenerin (ENaC/DEG) superfamily.[6] To date, six ASIC subunits have been identified: ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4.[6] These subunits can form both homomeric and heteromeric channels, leading to a diversity of channel properties.

In the context of pain, ASICs are crucial as they are activated by the decrease in extracellular pH that accompanies tissue damage, inflammation, and ischemia.[7] The activation of ASICs on nociceptor terminals leads to a depolarizing influx of cations (primarily Na+ and, in the case of ASIC1a-containing channels, Ca2+), which can trigger the generation of action potentials and the transmission of a pain signal.[7] Different ASIC subunits are implicated in various aspects of pain signaling:

-

ASIC1a: Widely expressed in the central and peripheral nervous systems and is involved in the processing of noxious stimuli and central sensitization.[7]

-

ASIC3: Predominantly found in sensory neurons and is a key player in inflammatory pain.[7][8]

Given their central role in acid-induced nociception, ASICs represent a promising therapeutic target for the development of novel analgesics.

This compound: A Selective ASIC Inhibitor

This compound is a novel small molecule that has been identified as a potent and selective inhibitor of acid-sensing ion channels containing 1a and 3 subunits.[4][5] Its selectivity profile makes it a valuable tool for investigating the specific roles of these ASIC subunits in pain pathophysiology and a potential candidate for therapeutic development.

Mechanism of Action

This compound exerts its effects by directly inhibiting the H+-activated currents of specific ASIC subunit compositions. It shows submicromolar potency for rat homomeric ASIC1a and ASIC3, as well as heteromeric ASIC1a+3 channels.[4][5] Notably, this compound is inactive at homomeric ASIC2a channels.[4][5] This selective inhibition of ASIC1a and ASIC3-containing channels is believed to underlie its analgesic effects by preventing the depolarization of nociceptors in response to tissue acidosis.

This compound Mechanism of Action

Quantitative Data

The inhibitory potency of this compound has been characterized using patch-clamp electrophysiology. The following tables summarize the IC50 values for this compound against various rat and human ASIC subunit combinations.

| Rat ASIC Subunit | IC50 (µM) |

| ASIC1a | 0.61 |

| ASIC3 | 2.2 |

| ASIC1a+3 | 0.79 |

| ASIC2a | Inactive |

| ASIC1a+2a | Partially Inhibited |

| ASIC2a+3 | Partially Inhibited |

Data sourced from Munro et al., 2016.[4]

| Human ASIC Subunit | IC50 (µM) |

| ASIC1a | 0.12 |

| ASIC2a | No Effect |

| ASIC3 | No Effect |

| ASIC1a+2a | 0.33 |

| ASIC1a+3 | 0.69 |

| ASIC2a+3 | No Effect |

Data sourced from Tocris Bioscience.[8]

Experimental Protocols for In Vivo Assessment

The analgesic efficacy of this compound has been demonstrated in several preclinical models of pain. Below are detailed methodologies for three key experiments.

Rat Formalin Test

The formalin test is a model of tonic chemical pain that produces a biphasic nociceptive response.[9][10] The early phase (Phase 1) is due to direct activation of nociceptors, while the late phase (Phase 2) involves central sensitization and inflammation.[9]

Protocol:

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Acclimation: Animals are habituated to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: this compound (10-60 mg/kg), a vehicle control, or a reference analgesic is administered intraperitoneally (i.p.) 60-120 minutes prior to formalin injection.[4]

-

Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[4][11]

-

Observation: Immediately after injection, the rat is placed in an observation chamber. The amount of time the animal spends flinching, licking, or biting the injected paw is recorded for up to 60 minutes.

-

Data Analysis: The nociceptive behaviors are quantified for Phase 1 (0-10 minutes) and Phase 2 (10-60 minutes) post-injection.[4]

Rat Formalin Test Workflow

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory hyperalgesia.[12]

Protocol:

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Induction of Inflammation: 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the rat's hind paw.[13]

-

Pain Assessment: Mechanical hyperalgesia is assessed 24 hours post-CFA injection using von Frey filaments. The paw withdrawal threshold is determined.

-

Drug Administration: this compound (10-60 mg/kg), a vehicle control, or a reference analgesic is administered i.p.

-

Post-Drug Assessment: Paw withdrawal thresholds are reassessed at various time points after drug administration (e.g., 60-120 minutes).

-

Data Analysis: The change in paw withdrawal threshold before and after drug administration is calculated.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral neuropathic pain.[14][15]

Protocol:

-

Animals: Male Sprague-Dawley rats (180-250 g) are used.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve.[16] The incision is then closed.

-

Pain Development: Animals are allowed to recover, and neuropathic pain symptoms typically develop over several days.

-

Pain Assessment: Mechanical allodynia is assessed using von Frey filaments, determining the paw withdrawal threshold. This is typically done 7-14 days post-surgery.

-

Drug Administration: this compound (10-60 mg/kg), a vehicle control, or a reference analgesic is administered i.p.

-

Post-Drug Assessment: Paw withdrawal thresholds are reassessed at various time points after drug administration.

-

Data Analysis: The change in paw withdrawal threshold before and after drug administration is calculated.

Summary and Future Directions

This compound is a valuable pharmacological tool for elucidating the role of ASIC1a and ASIC3-containing channels in nociceptive signaling. Its ability to reverse inflammatory and neuropathic hyperalgesia in preclinical models highlights the therapeutic potential of targeting these specific ASIC subunits.[4][5] Further research should focus on the central versus peripheral sites of action of this compound and its potential for development as a novel non-opioid analgesic. The detailed protocols provided herein offer a framework for the continued investigation of this compound and other ASIC modulators in the context of pain research.

References

- 1. Nociceptors: the sensors of the pain pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Nociceptive Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Acid sensing ion channels and acid nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. Acid-sensing ion channels (ASICs): pharmacology and implication in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acid-Sensing Ion Channels and nociception in the peripheral and central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 12. scispace.com [scispace.com]

- 13. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. Chronic Constriction Injury Model [bio-protocol.org]

Foundational Research on NS383: A Novel Analgesic Targeting Acid-Sensing Ion Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on NS383, a small molecule inhibitor of Acid-Sensing Ion Channels (ASICs) with demonstrated efficacy in rodent models of inflammatory and neuropathic pain. The data presented herein summarizes its mechanism of action, selectivity, and dose-dependent analgesic effects, offering a core resource for professionals in pain research and drug development.

Executive Summary

This compound is a potent and selective inhibitor of specific Acid-Sensing Ion Channel (ASIC) subunits, which are key players in pain transduction.[1][2][3] Preclinical studies have demonstrated that systemic administration of this compound significantly attenuates nociceptive behaviors in rat models of both inflammatory and neuropathic pain.[1][2][3] Notably, this compound exhibits a favorable safety profile, with a clear separation between analgesic doses and those causing motor impairment.[1][2][3] This positions this compound as a promising non-opioid therapeutic candidate for further investigation.

Mechanism of Action and Selectivity

This compound exerts its analgesic effects by inhibiting the activity of ASICs, which are proton-gated cation channels involved in pain signaling.[1][2][3] The inhibitory activity of this compound is selective for specific ASIC subunits.

Signaling Pathway of ASIC Activation and this compound Inhibition

The following diagram illustrates the proposed signaling pathway. Tissue acidosis, characterized by an increase in extracellular protons (H+), activates ASIC channels on nociceptive neurons. This activation leads to cation influx, membrane depolarization, and the generation of action potentials that transmit pain signals. This compound selectively blocks this process at ASIC1a and ASIC3-containing channels.

Caption: Mechanism of this compound action on ASIC-mediated pain signaling.

Quantitative Inhibitory Profile

The inhibitory potency of this compound was determined using patch-clamp electrophysiology on cloned rat ASIC subunits. The half-maximal inhibitory concentration (IC50) values are summarized below.

| ASIC Subunit Composition | IC50 (μM) | Activity Status |

| Homomeric ASIC1a | 0.61 - 2.2 | Active |

| Homomeric ASIC3 | 0.61 - 2.2 | Active |

| Heteromeric ASIC1a+3 | 0.61 - 2.2 | Active |

| Homomeric ASIC2a | - | Inactive |

| Heteromeric ASIC1a+2a | - | Partially Inhibited |

| Heteromeric ASIC2a+3 | - | Partially Inhibited |

| Table 1: Inhibitory Potency and Selectivity of this compound on Rat ASIC Subunits.[1][2][3] |

Preclinical Efficacy in Pain Models

This compound has been evaluated in multiple rat models of pain, demonstrating dose-dependent analgesic effects. The efficacy of this compound was compared to other analgesics, including amiloride (another ASIC inhibitor), acetaminophen, and morphine.[1][2]

Comparative Analgesic Dosing

The following table summarizes the effective intraperitoneal (i.p.) dose ranges for this compound and comparator compounds in attenuating nocifensive behaviors in rat pain models.

| Compound | Dose Range (mg/kg, i.p.) |

| This compound | 10 - 60 |

| Amiloride | 50 - 200 |

| Acetaminophen | 100 - 400 |

| Morphine | 3 - 10 |

| Table 2: Effective Doses of this compound and Comparators in Rat Pain Models.[1][2][3] |

Experimental Protocols

The foundational research on this compound utilized standard, validated preclinical methodologies to assess its pharmacological properties.

Experimental Workflow Overview

The research followed a logical progression from in vitro characterization to in vivo efficacy testing.

Caption: High-level experimental workflow for this compound evaluation.

In Vitro Electrophysiology

-

Method: Patch-clamp electrophysiology was used to measure H+-activated currents in cells expressing cloned rat ASIC subunits.[1][2]

-

Protocol:

-

Mammalian cells were transfected with DNA encoding specific rat ASIC subunits (ASIC1a, ASIC2a, ASIC3) or combinations for heteromeric channels.

-

Whole-cell patch-clamp recordings were performed.

-

A rapid perfusion system was used to apply a low pH solution (e.g., pH 6.0) to activate the ASIC channels, evoking an inward current.

-

This compound was co-applied at various concentrations with the acidic solution to determine its inhibitory effect on the current amplitude.

-

Concentration-response curves were generated to calculate the IC50 values for each subunit combination.

-

In Vivo Behavioral Pain Models

This compound's analgesic properties were evaluated in four distinct rat behavioral models of pain.[1][2]

-

Rat Formalin Test:

-

Purpose: Models acute and tonic pain.

-

Protocol: A dilute formalin solution is injected into the plantar surface of the rat's hind paw. This induces a biphasic nocifensive response: an early, acute phase (Phase I) followed by a later, tonic phase (Phase II) reflecting inflammatory processes. The time spent licking or biting the injected paw is quantified as a measure of pain. This compound or a comparator drug is administered systemically (i.p.) prior to the formalin injection.

-

-

Complete Freund's Adjuvant (CFA) Model:

-

Purpose: Models inflammatory pain and hyperalgesia.

-

Protocol: CFA is injected into the rat's hind paw, inducing a localized and persistent inflammation, swelling, and hypersensitivity to thermal and mechanical stimuli.[1] Twenty-four hours post-CFA injection, baseline pain responses (e.g., paw withdrawal latency to a heat source or withdrawal threshold to mechanical pressure) are measured. This compound is then administered, and pain responses are re-evaluated at set time points to determine the reversal of hyperalgesia.[1]

-

-

Chronic Constriction Injury (CCI) Model:

-

Purpose: Models neuropathic pain.

-

Protocol: The sciatic nerve in one leg is loosely ligated, leading to the development of mechanical hypersensitivity (allodynia) over several days.[1] Once neuropathic pain behaviors are established, this compound is administered, and the withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) is measured to assess the reversal of mechanical allodynia.

-

Safety and Tolerability

A critical aspect of the preclinical evaluation of this compound was its safety profile relative to its analgesic efficacy. In contrast to acetaminophen and morphine, motor function in rats was unaffected by this compound at doses at least 8-fold greater than those that were effective in the pain models.[1][2][3] This suggests a wide therapeutic window. Furthermore, while the other ASIC inhibitor, amiloride, showed analgesic properties, its effective doses were found to be toxic.[1][2][3]

Caption: Therapeutic window comparison for this compound and Amiloride.

Conclusions and Future Directions

The foundational research on this compound identifies it as a potent and selective inhibitor of ASIC1a and ASIC3 channels.[1][2] It demonstrates significant, dose-dependent efficacy in reversing both inflammatory and neuropathic hyperalgesia in rodent models.[1] With a benign tolerability profile and a wide therapeutic window, this compound represents a promising non-opioid analgesic candidate.[1][2] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, investigation in other pain models, and eventual progression toward clinical trials to validate these preclinical findings in human subjects.

References

- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NS383 in In Vivo Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS383 is a potent and selective small molecule inhibitor of Acid-Sensing Ion Channels (ASICs), specifically targeting subunits ASIC1a and ASIC3.[1][2][3] These channels are key players in the pathophysiology of pain, particularly in conditions of tissue acidosis that accompany inflammation and nerve injury.[4][5] Extracellular protons (H+) activate ASICs, leading to neuronal depolarization and the sensation of pain. In neuropathic pain states, the expression and activity of ASICs are often upregulated, contributing to peripheral and central sensitization. This compound offers a targeted therapeutic approach by blocking the activity of ASIC1a and ASIC3, thereby reducing neuronal hyperexcitability and alleviating pain-like behaviors in preclinical models.[1][2]

These application notes provide a comprehensive overview of the use of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats, including detailed experimental protocols and expected outcomes.

Mechanism of Action

This compound selectively inhibits H+-activated currents mediated by homomeric ASIC1a, homomeric ASIC3, and heteromeric ASIC1a+3 channels with submicromolar potency.[1][2] It displays significantly lower activity at other ASIC subtypes, such as ASIC2a.[1][2] The inhibition of ASIC1a and ASIC3 in peripheral sensory neurons is believed to be the primary mechanism for its analgesic effect in neuropathic pain. By blocking these channels, this compound prevents the influx of cations (Na+ and Ca2+) that leads to membrane depolarization and the generation of action potentials in nociceptive neurons. This, in turn, reduces the transmission of pain signals to the central nervous system and mitigates the development of central sensitization.[6]

Signaling Pathway of ASIC1a/ASIC3 in Neuropathic Pain and Inhibition by this compound

References

- 1. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central Sensitization: A Generator of Pain Hypersensitivity by Central Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NS383 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS383 is a potent and selective small molecule inhibitor of Acid-Sensing Ion Channels (ASICs), specifically targeting subtypes containing ASIC1a and ASIC3 subunits.[1][2][3] It has demonstrated efficacy in reversing inflammatory and neuropathic hyperalgesia in preclinical models, making it a valuable tool for pain research.[1][2][4] Patch-clamp electrophysiology is the definitive method for characterizing the inhibitory effects of this compound on ASIC-mediated currents. These application notes provide detailed protocols and guidelines for utilizing this compound in patch-clamp studies to investigate its mechanism of action and pharmacological properties.

Mechanism of Action

This compound selectively blocks proton-gated currents mediated by specific ASIC subtypes.[1][2] ASICs are cation channels activated by extracellular acidification, leading to neuronal depolarization.[4] By inhibiting these channels, this compound can reduce the excitability of neurons involved in pain signaling. The inhibitory effect of this compound is concentration-dependent, and its unique selectivity profile makes it a more specific tool compared to broader-spectrum ASIC blockers like amiloride.[1]

Data Presentation

Inhibitory Potency of this compound on Rodent and Human ASIC Subtypes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various rat and human ASIC subtypes as determined by patch-clamp electrophysiology.

| Channel Subtype | Species | IC50 (µM) | Reference |

| Homomeric Channels | |||

| ASIC1a | Rat | 0.44 | [1] |

| ASIC1a | Human | 0.12 | |

| ASIC2a | Rat | No robust inhibition | [1] |

| ASIC2a | Human | No effect | |

| ASIC3 | Rat | 2.1 | [1] |

| ASIC3 | Human | No effect | |

| Heteromeric Channels | |||

| ASIC1a+3 | Rat | 0.61 - 0.79 | [1][2] |

| ASIC1a+3 | Human | 0.69 | |

| ASIC1a+2a | Rat | 0.87 (partial inhibition) | |

| ASIC1a+2a | Human | 0.33 | |

| ASIC2a+3 | Rat | 4.5 (partial inhibition) | |

| ASIC2a+3 | Human | No effect |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of ASIC Currents in Cultured Cells

This protocol describes the methodology for recording proton-activated currents from a cell line heterologously expressing a specific ASIC subtype (e.g., CHO or HEK-293 cells transfected with rat or human ASIC1a).

1. Cell Preparation:

-

Culture cells expressing the ASIC subtype of interest on glass coverslips.

-

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with an external solution.

2. Solutions:

-

External Solution (pH 7.4):

-

140 mM NaCl

-

5 mM KCl

-

2 mM CaCl₂

-

1 mM MgCl₂

-

10 mM HEPES

-

10 mM Glucose

-

Adjust pH to 7.4 with NaOH.

-

-

Internal Solution (Pipette Solution):

-

140 mM KCl

-

1 mM MgCl₂

-

10 mM EGTA

-

10 mM HEPES

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

Adjust pH to 7.3 with KOH.

-

-

Acidic External Solution (e.g., pH 6.0):

-

Same composition as the external solution, but with MES replacing HEPES and the pH adjusted to the desired acidic value (e.g., 6.0) with HCl.

-

-

This compound Stock Solution:

-

Prepare a 10-100 mM stock solution of this compound in DMSO. Store at -20°C.[5] Dilute to the final desired concentration in the acidic external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

-

3. Recording Procedure:

-

Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.[6][7]

-

Hold the membrane potential at -60 mV or -70 mV.[6]

-

To elicit an ASIC current, rapidly switch the perfusion from the pH 7.4 external solution to the acidic (e.g., pH 6.0) external solution for a few seconds.

-

After establishing a stable baseline of acid-evoked currents, apply the acidic external solution containing the desired concentration of this compound.

-

Record the current in the presence of this compound.

-

To determine the concentration-response relationship, apply a range of this compound concentrations.

-

Washout is performed by perfusing with the acidic external solution without the compound.

4. Data Analysis:

-

Measure the peak amplitude of the inward current evoked by the acidic solution in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Fit the concentration-response data with a Hill equation to determine the IC50 value.

Protocol 2: Characterizing this compound Effects on Acutely Dissociated Neurons

This protocol is for studying the effect of this compound on native ASIC currents in neurons (e.g., dorsal root ganglion (DRG) neurons), which are relevant for pain studies.

1. Cell Preparation:

-

Acutely dissociate neurons from the tissue of interest (e.g., rodent DRG) using enzymatic and mechanical methods.

-

Plate the dissociated neurons on coated coverslips and allow them to adhere.

2. Solutions:

-

Use the same external, internal, and acidic solutions as described in Protocol 1.

3. Recording Procedure:

-

Follow the whole-cell patch-clamp recording procedure as outlined in Protocol 1.

-

Given that native neurons can express multiple types of ion channels, it may be necessary to include other channel blockers (e.g., tetrodotoxin to block voltage-gated sodium channels) in the external solution to isolate the ASIC currents.

4. Data Analysis:

-

Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound on the native ASIC currents.

Mandatory Visualizations

Caption: Workflow for assessing this compound inhibition of ASIC channels.

Caption: this compound blocks ASIC channels to reduce pain signaling.

References

- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 309711-59-9|DC Chemicals [dcchemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. xcessbio.com [xcessbio.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

Application of NS383 in Complete Freund's Adjuvant (CFA)-Inflamed Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation and associated pain are significant challenges in drug discovery and development. The Complete Freund's Adjuvant (CFA)-induced inflammation model in rodents is a widely used and robust preclinical model for studying the pathogenesis of chronic inflammatory pain and for evaluating the efficacy of novel analgesic and anti-inflammatory compounds. NS383 is a small molecule inhibitor of acid-sensing ion channels (ASICs), specifically targeting ASIC1a and ASIC3 subunits. These channels are implicated in pain sensation, particularly in the context of tissue acidosis which is a hallmark of inflammation. This document provides detailed application notes and protocols for the use of this compound in CFA-inflamed models.

Mechanism of Action of this compound in Inflammation

This compound is a potent and selective inhibitor of rat ASIC1a and ASIC3 subunits, with IC50 values in the low micromolar range. It shows little to no activity at homomeric ASIC2a channels. In the context of CFA-induced inflammation, tissue damage and the subsequent immune response lead to a localized drop in pH (acidosis) and the release of various inflammatory mediators. This acidic environment activates ASICs on nociceptive sensory neurons, contributing to the generation and transmission of pain signals. By blocking ASIC1a and ASIC3, this compound is thought to attenuate the excitability of these neurons, thereby reducing inflammatory pain, including thermal and mechanical hyperalgesia.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammation in Rats

This protocol describes the induction of localized, chronic inflammation in the hind paw of rats using CFA.

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Sterile saline (0.9% NaCl)

-

Isoflurane or other suitable anesthetic

-

1 mL syringes with 27-gauge needles

-

Betadine and 70% ethanol for sterilization

Procedure:

-

Animal Acclimatization: House male Sprague-Dawley or Wistar rats (200-250 g) in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the rats using isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

CFA Injection:

-

Thoroughly vortex the CFA vial to ensure a uniform suspension of mycobacteria.

-

Draw 100 µL of the CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.

-

Clean the plantar surface of the left hind paw with betadine followed by 70% ethanol.

-

Carefully insert the needle into the plantar surface of the paw and inject 100 µL of CFA.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

-

-

Post-Injection Monitoring: Monitor the animals for recovery from anesthesia. The injected paw will typically show signs of inflammation (edema, erythema) within hours, which will persist for several days to weeks.

-

Sham Control: For the control group, inject 100 µL of sterile saline into the left hind paw using the same procedure.

Administration of this compound

This compound is typically administered systemically, for example, via intraperitoneal (i.p.) injection.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline, DMSO, or a specific formulation as per the manufacturer's instructions)

-

1 mL syringes with appropriate gauge needles for i.p. injection

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute the stock solution to the desired final concentrations for injection. The reported effective dose range for this compound in rats is 10-60 mg/kg.

-

Administration:

-

Administer this compound or the vehicle control via intraperitoneal injection.

-

The timing of administration will depend on the study design (e.g., prophylactic or therapeutic). For therapeutic evaluation, this compound is typically administered after the establishment of inflammation (e.g., 24 hours post-CFA injection).

-

The volume of injection should be calculated based on the animal's body weight (e.g., 5 mL/kg).

-

Assessment of Inflammatory Pain

a. Measurement of Paw Edema (Paw Volume)

Paw edema is a measure of the inflammatory response.

Apparatus:

-

Plethysmometer

Procedure:

-

Measure the paw volume of the CFA-injected and contralateral paws before CFA injection (baseline) and at various time points after CFA injection and this compound treatment (e.g., 2, 4, 24, 48, 72 hours).

-

Gently immerse the rat's paw into the measuring chamber of the plethysmometer up to a defined anatomical mark (e.g., the lateral malleolus).

-

The instrument will measure the volume of displaced water, which corresponds to the paw volume.

-

Calculate the change in paw volume (Δ volume) by subtracting the baseline volume from the post-treatment volume.

b. Assessment of Mechanical Allodynia

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of inflammatory pain.

Apparatus:

-

Von Frey filaments of varying calibrated forces (in grams).

-

Elevated mesh platform.

Procedure:

-

Acclimate the rats to the testing environment by placing them in individual Plexiglas chambers on the mesh platform for at least 15-20 minutes before testing.

-

Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is a sharp withdrawal of the paw.

-

The mechanical withdrawal threshold is the lowest force that elicits a withdrawal response in at least 50% of the applications (using the up-down method).

-

Assess the mechanical withdrawal threshold before and after CFA injection and at different time points after this compound administration.

c. Assessment of Thermal Hyperalgesia

Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.

Apparatus:

-

Plantar test apparatus (Hargreaves' test).

-

Plexiglas chambers.

Procedure:

-

Acclimate the rats to the testing apparatus by placing them in the Plexiglas chambers on the glass floor for 15-20 minutes.

-

A focused beam of radiant heat is applied to the plantar surface of the hind paw.

-

The time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).

-

A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

-

Measure the PWL before and after CFA injection and at various time points following this compound treatment.

Data Presentation

While the primary literature indicates that this compound dose-dependently reverses inflammatory hyperalgesia in CFA-inflamed rats, specific quantitative data from the key publication by Munro et al. (2016) was not publicly accessible at the time of this writing. The following tables are structured to present such data once obtained.

Table 1: Effect of this compound on CFA-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Change in Paw Volume (mL) at 4 hours post-treatment | % Inhibition of Edema |

| Vehicle Control | - | Data not available | - |

| This compound | 10 | Data not available | Data not available |

| This compound | 30 | Data not available | Data not available |

| This compound | 60 | Data not available | Data not available |

| Positive Control (e.g., Indomethacin) | 5 | Data not available | Data not available |

Table 2: Effect of this compound on CFA-Induced Mechanical Allodynia in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mechanical Withdrawal Threshold (g) at 2 hours post-treatment | % Reversal of Allodynia |

| Vehicle Control | - | Data not available | - |

| This compound | 10 | Data not available | Data not available |

| This compound | 30 | Data not available | Data not available |

| This compound | 60 | Data not available | Data not available |

| Positive Control (e.g., Gabapentin) | 100 | Data not available | Data not available |

Table 3: Effect of this compound on CFA-Induced Thermal Hyperalgesia in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) at 2 hours post-treatment | % Reversal of Hyperalgesia |

| Vehicle Control | - | Data not available | - |

| This compound | 10 | Data not available | Data not available |

| This compound | 30 | Data not available | Data not available |

| This compound | 60 | Data not available | Data not available |

| Positive Control (e.g., Morphine) | 3 | Data not available | Data not available |

Visualizations

Conclusion

The CFA-induced inflammation model is a valuable tool for assessing the anti-inflammatory and analgesic properties of novel compounds. This compound, as a selective inhibitor of ASIC1a and ASIC3, demonstrates potential as a therapeutic agent for inflammatory pain. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound in this model. Further studies are warranted to fully elucidate its efficacy and to obtain detailed quantitative data on its effects on paw edema, mechanical allodynia, and thermal hyperalgesia.